3-Pyridinol, 2-(piperidinomethyl)-
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest in several of the provided papers. For instance, an improved synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione is described, which allows for the preparation of homologues with different alkyl substituents . Another paper outlines a stereoselective synthesis of 2,6-disubstituted 3-piperidinols, which is accomplished in three steps and applied to the synthesis of (+)-julifloridine . Additionally, a one-pot oxidative decarboxylation-beta-iodination of amino acids is used to synthesize 2,3-disubstituted pyrrolidines and piperidines , and a three-component reaction is employed to synthesize 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized using various spectroscopic techniques. For example, dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines] are characterized by IR, NMR, and X-ray diffraction, and their molecular mechanics and semi-empirical methods are used to calculate optimized geometrical parameters . The structure of 3-(diethylborylethynyl)pyridine is studied in the crystalline state, revealing a nonplanar arrangement of cyclic trimers .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is explored in several studies. Piperidine–iodine is used as a dual system catalyst for the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives . The selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles from N-substituted piperidines involves cascade reactions that include decarboxylation and dehydrogenation steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate is stabilized by hydrogen bonding and C-H...π interactions . The molecular electrostatic potential and frontier molecular orbitals of dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines] indicate good stability and high excitation energies .
Scientific Research Applications
Volumetric Properties in Aqueous Solutions
Research on the volumetric properties of aqueous solutions of pyridine and piperidine derivatives, including 2-pyridinemethanol and 3-pyridinemethanol, reveals insights into the intermolecular interactions and the effects of temperature on these solutions. A study by Kul et al. (2013) investigated the density, excess volumes of mixing, and partial molar volumes of these compounds in water, providing a comparative analysis of their volumetric properties across different temperatures. These findings have implications for understanding the solvation and mixing behaviors of similar compounds in aqueous media, contributing to the broader field of solution chemistry (Kul et al., 2013).
Hydroaminomethylation Reactions
The hydroaminomethylation of olefins using specific ligands demonstrates the potential of piperidine derivatives in facilitating high-activity catalytic processes. Hamers et al. (2009) reported on the use of a pyrrole-substituted phosphine ligand in the hydroaminomethylation of 1-octene and piperidine, achieving high activities and selectivities. This research highlights the application of piperidine derivatives in synthetic organic chemistry, especially in the development of efficient and selective catalytic reactions (Hamers et al., 2009).
Synthesis of Complex Heterocycles
The synthesis of complex heterocycles is a crucial area of research in organic chemistry, with piperidine derivatives playing a significant role. A novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a compound of significant medicinal chemistry interest, was proposed by Smaliy et al. (2011). This method simplifies the production of this conformationally rigid diamine, showcasing the utility of piperidine derivatives in the synthesis of pharmacologically relevant molecules (Smaliy et al., 2011).
Antimicrobial Activity of Thiazolo[3,2]pyridines
The exploration of new antimicrobial agents is a critical field of research, with piperidine derivatives contributing to the discovery of novel compounds. El-Emary et al. (2005) synthesized a range of thiazolo[3, 2]pyridines containing pyrazolyl moiety and evaluated their antimicrobial activities. This study demonstrates the potential of piperidine and pyridine derivatives in developing new antimicrobial agents with significant efficacy (El-Emary et al., 2005).
Safety And Hazards
Future Directions
The future directions for “3-Pyridinol, 2-(piperidinomethyl)-” could involve further exploration of its potential applications in medicinal chemistry. Pyridinones have been adopted as an important block in medicinal chemistry and have wide applications in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-Pyridinol, 2-(piperidinomethyl)-”, is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(piperidin-1-ylmethyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-5-4-6-12-10(11)9-13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRGAJCUJCTATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176067 | |
Record name | 3-Pyridinol, 2-(piperidinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinol, 2-(piperidinomethyl)- | |
CAS RN |
2168-16-3 | |
Record name | 2-(1-Piperidinylmethyl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2168-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Piperidinylmethyl)-3-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Piperidinomethyl)-3-pyridinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinol, 2-(piperidinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-PIPERIDINYLMETHYL)-3-PYRIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0BXB34D35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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